molecular formula C4H4Cl2N2 B179950 4-Chloropyrimidine hydrochloride CAS No. 179051-78-6

4-Chloropyrimidine hydrochloride

Cat. No.: B179950
CAS No.: 179051-78-6
M. Wt: 150.99 g/mol
InChI Key: HBZJVDNETONGIS-UHFFFAOYSA-N
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Safety and Hazards

4-Chloropyrimidine hydrochloride is classified under the GHS07 hazard class. It has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

While specific future directions for 4-Chloropyrimidine hydrochloride are not mentioned in the search results, research into pyrimidine compounds continues to be a significant area of interest in medicinal chemistry. For example, pyrimidines are being studied for their anti-inflammatory activities , and new methods for their synthesis are being developed .

Mechanism of Action

Target of Action

4-Chloropyrimidine hydrochloride is a synthetic pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The primary targets of this compound are certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

The anti-inflammatory effects of pyrimidines, including this compound, are attributed to their inhibitory response versus the expression and activities of the aforementioned inflammatory mediators . For instance, compound (104) with the 4-(4-benzyloxy)phenyl moiety at C-4 position of pyrimidine exhibited strong inhibitory activity against the PGE2 production .

Biochemical Pathways

The affected biochemical pathways involve the inflammatory response of the body. Inflammation is a normal feedback of the body to safeguard tissues against disease or infection . The inflammatory reaction initiates with the generation and discharge of chemical agents from the cells in the diseased, infected, or wounded tissue . Inflamed tissues produce extra signals that use leukocytes (white blood cells) at the position of inflammation . Leukocytes damage any infective or harmful agent and eliminate cellular residues from damaged tissue . This inflammatory reaction generally stimulates the curing process .

Pharmacokinetics

It is known that the compound is a white to off-white powder that is soluble in water . This solubility suggests that it may have good bioavailability, but further studies would be needed to confirm this.

Result of Action

The result of the action of this compound is the inhibition of the inflammatory response, leading to potential anti-inflammatory effects . This can be beneficial in the treatment of conditions characterized by inflammation.

Action Environment

The action environment of this compound is within the body’s cells, particularly those involved in the inflammatory response . The compound’s action, efficacy, and stability could be influenced by various environmental factors within the body, such as pH, temperature, and the presence of other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloropyrimidine hydrochloride can be synthesized through various methods. One common approach involves the chlorination of pyrimidine using phosphoryl chloride (POCl3) as a chlorinating agent . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, this compound is produced by combining pyrimidine with chlorine gas in the presence of a catalyst. The reaction is carried out in a controlled environment to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Chloropyrimidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2-Chloropyrimidine
  • 3-Chloropyrimidine
  • 4-Bromopyrimidine

Comparison: 4-Chloropyrimidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-Chloropyrimidine and 3-Chloropyrimidine, the 4-chloro derivative exhibits different reactivity and selectivity in chemical reactions . Additionally, 4-Bromopyrimidine, while similar, has different electronic and steric properties due to the presence of a bromine atom instead of chlorine .

Properties

IUPAC Name

4-chloropyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2.ClH/c5-4-1-2-6-3-7-4;/h1-3H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZJVDNETONGIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620142
Record name 4-Chloropyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203521-18-0, 179051-78-6
Record name Pyrimidine, 4-chloro-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203521-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloropyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloropyrimidine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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